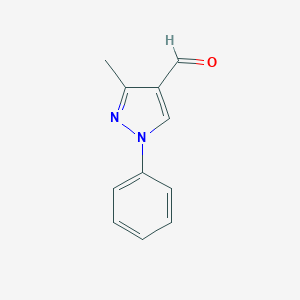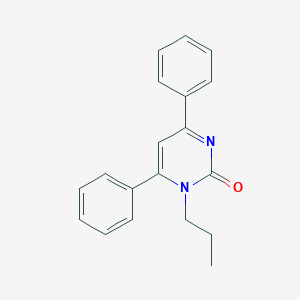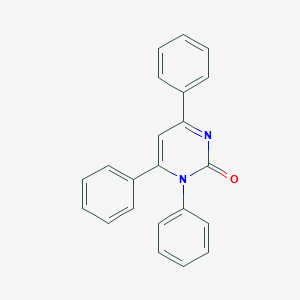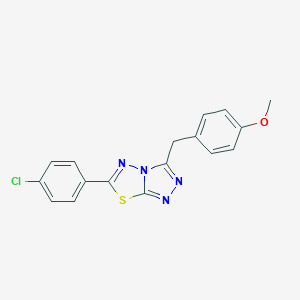![molecular formula C9H9IO2S B184726 [(Z)-1-iodo-2-methylsulfonylethenyl]benzene CAS No. 28995-82-6](/img/structure/B184726.png)
[(Z)-1-iodo-2-methylsulfonylethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-1-iodo-2-methylsulfonylethenyl]benzene, commonly known as IMESB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMESB is a versatile compound that can be used in the synthesis of various organic compounds. It has also been studied for its potential biological and physiological effects.
Mecanismo De Acción
The mechanism of action of IMESB is not well understood. However, it is believed that IMESB may act as a nucleophile and react with various electrophilic compounds. This reaction may result in the formation of new compounds that have potential biological and physiological effects.
Efectos Bioquímicos Y Fisiológicos
IMESB has been studied for its potential biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties. It has also been shown to have potential anticancer activity. However, further studies are needed to fully understand the biochemical and physiological effects of IMESB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IMESB has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also a versatile compound that can be used in the synthesis of various organic compounds. However, IMESB has some limitations. It is a highly reactive compound that requires careful handling. It is also relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of IMESB. One potential direction is the synthesis of new organic compounds using IMESB as a starting material. Another potential direction is the study of the biological and physiological effects of IMESB and its derivatives. Additionally, the development of new synthetic methods for the synthesis of IMESB may also be an area of future research.
Métodos De Síntesis
The synthesis of IMESB involves the reaction of iodobenzene with 2-methylsulfonyl acetylene in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields IMESB as the main product. The synthesis of IMESB is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
IMESB has been extensively studied for its potential applications in various fields. It has been used in the synthesis of various organic compounds, including heterocyclic compounds, which have potential applications in the pharmaceutical industry. IMESB has also been studied for its potential biological and physiological effects.
Propiedades
Número CAS |
28995-82-6 |
|---|---|
Nombre del producto |
[(Z)-1-iodo-2-methylsulfonylethenyl]benzene |
Fórmula molecular |
C9H9IO2S |
Peso molecular |
308.14 g/mol |
Nombre IUPAC |
[(Z)-1-iodo-2-methylsulfonylethenyl]benzene |
InChI |
InChI=1S/C9H9IO2S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-7H,1H3/b9-7- |
Clave InChI |
UUVVDTGLPNOXFB-CLFYSBASSA-N |
SMILES isomérico |
CS(=O)(=O)/C=C(/C1=CC=CC=C1)\I |
SMILES |
CS(=O)(=O)C=C(C1=CC=CC=C1)I |
SMILES canónico |
CS(=O)(=O)C=C(C1=CC=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)




![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)




![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)
